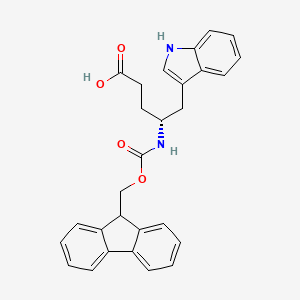

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid

Descripción general

Descripción

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral replication, showing antiviral activity

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can affect various biochemical pathways, including those involved in immune and metabolic regulation .

Result of Action

Indole derivatives are known to have diverse biological activities, which suggest that they could have various molecular and cellular effects .

Action Environment

It is known that the gut microbiota plays a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that factors influencing the gut microbiota, such as diet and other environmental factors, could potentially influence the action of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a reagent like indole-3-acetic acid.

Final Assembly: The protected amino acid is then coupled with the indole derivative under peptide coupling conditions, typically using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid undergoes several types of chemical reactions:

Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Various oxidized indole derivatives.

Reduction: The free amino acid without the Fmoc group.

Substitution: Functionalized indole derivatives with different substituents on the indole ring.

Aplicaciones Científicas De Investigación

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industrial Applications: Used in the production of specialized polymers and materials.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group.

Indole Derivatives: Compounds containing the indole moiety, such as tryptophan.

Uniqueness

Fmoc Protection: The use of the Fmoc group provides a unique advantage in peptide synthesis due to its stability and ease of removal.

Indole Moiety: The presence of the indole ring offers additional functionalization possibilities, making it versatile for various applications.

This detailed article provides a comprehensive overview of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is a chiral amino acid derivative notable for its unique structure, which combines an indole moiety with a pentanoic acid backbone. This compound has garnered interest in the fields of medicinal chemistry and peptide synthesis due to its potential biological activities and applications.

- Molecular Formula : C₂₈H₂₆N₂O₄

- Molecular Weight : Approximately 454.52 g/mol

- Appearance : White to off-white solid

The compound is primarily utilized as a building block in peptide synthesis, allowing for the introduction of structural diversity into peptides that target specific biological pathways .

Antiviral and Anticancer Properties

The indole structure present in this compound is associated with various biological activities, including:

- Antiviral Activity : Indole derivatives have been reported to exhibit antiviral properties, particularly against HIV and other viruses. The specific interactions of this compound with viral proteins may contribute to its potential as an antiviral agent.

- Anticancer Activity : Research indicates that compounds with indole moieties can inhibit tumor growth and proliferation. The compound's structural features suggest it may interact with cellular mechanisms involved in cancer progression .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tryptophan | Natural amino acid; indole ring | Precursor to serotonin; essential amino acid |

| 5-Hydroxytryptophan | Hydroxylated derivative of tryptophan | Involved in serotonin synthesis |

| Indole-3-acetic acid | Plant hormone; indole moiety | Regulates plant growth |

| This compound | Protected form with FMOC group | Similar biological activities as above |

This table highlights the unique aspects of this compound, particularly its combination of protective groups and structural complexity compared to simpler indole derivatives.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are not extensively documented, research on related compounds indicates promising avenues for exploration:

- Peptide Synthesis : The use of this compound in peptide synthesis has shown improved yields due to the mild conditions associated with Fmoc chemistry compared to traditional Boc methods. This is particularly advantageous for synthesizing peptides containing multiple tryptophan residues .

- Targeted Drug Development : Ongoing studies are exploring the potential of indole derivatives, including this compound, as leads for developing new antiviral and anticancer agents. The specificity of these compounds towards particular biological targets presents opportunities for therapeutic advancements .

Propiedades

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWIRRUTUJSIFI-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-01-5 | |

| Record name | (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.